molecular formula C24H30ClN3O B010764 N-benzyl-3-phenyl-N-(3-piperidin-1-ylpropyl)-1,2-oxazol-5-amine hydrochloride CAS No. 102820-99-5

N-benzyl-3-phenyl-N-(3-piperidin-1-ylpropyl)-1,2-oxazol-5-amine hydrochloride

Cat. No. B010764
M. Wt: 412 g/mol
InChI Key: WAQHCSUWLOLSTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-3-phenyl-N-(3-piperidin-1-ylpropyl)-1,2-oxazol-5-amine hydrochloride, commonly known as BRL-15572, is a chemical compound that belongs to the class of oxazoline derivatives. It has been extensively studied in the field of neuroscience due to its potential therapeutic applications in the treatment of various neurological disorders. BRL-15572 is a selective antagonist of the dopamine D3 receptor, which plays a crucial role in the regulation of dopamine neurotransmission.

Mechanism Of Action

BRL-15572 exerts its pharmacological effects by selectively blocking the dopamine D3 receptor. The dopamine D3 receptor is a G protein-coupled receptor that is primarily located in the mesolimbic and mesocortical regions of the brain. It has been implicated in the regulation of various physiological processes such as reward, motivation, and cognition. By blocking the dopamine D3 receptor, BRL-15572 reduces the release of dopamine in these regions, thereby modulating the activity of the dopaminergic system.

Biochemical And Physiological Effects

BRL-15572 has been shown to exhibit a number of biochemical and physiological effects. It has been shown to reduce the release of dopamine in the mesolimbic and mesocortical regions of the brain, which are involved in the regulation of reward, motivation, and cognition. This modulation of the dopaminergic system has been implicated in the potential therapeutic applications of BRL-15572 in the treatment of various neurological disorders such as addiction, schizophrenia, and Parkinson's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of BRL-15572 is its selective antagonist activity towards the dopamine D3 receptor. This allows for the specific modulation of the dopaminergic system without affecting other neurotransmitter systems. However, one of the limitations of BRL-15572 is its hydrophilic nature, which can limit its ability to penetrate the blood-brain barrier. This can make it difficult to achieve therapeutic concentrations of the compound in the brain.

Future Directions

There are several potential future directions for the study of BRL-15572. One area of research could be the development of more potent and selective antagonists of the dopamine D3 receptor. Another potential direction could be the investigation of the potential therapeutic applications of BRL-15572 in the treatment of addiction, schizophrenia, and Parkinson's disease. Additionally, the development of more effective methods for delivering BRL-15572 to the brain could also be an area of future research.

Synthesis Methods

The synthesis of BRL-15572 involves the condensation of 3-(4-bromobenzyl)-1,2-oxazole-5-carboxylic acid with 3-piperidin-1-ylpropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reduced to the desired product using a reducing agent such as sodium borohydride. The final product is obtained as a hydrochloride salt.

Scientific Research Applications

BRL-15572 has been extensively studied in the field of neuroscience due to its potential therapeutic applications in the treatment of various neurological disorders. It has been shown to exhibit selective antagonist activity towards the dopamine D3 receptor, which is involved in the regulation of dopamine neurotransmission. Dopamine is a neurotransmitter that plays a crucial role in the regulation of various physiological processes such as movement, motivation, reward, and cognition.

properties

CAS RN

102820-99-5

Product Name

N-benzyl-3-phenyl-N-(3-piperidin-1-ylpropyl)-1,2-oxazol-5-amine hydrochloride

Molecular Formula

C24H30ClN3O

Molecular Weight

412 g/mol

IUPAC Name

N-benzyl-3-phenyl-N-(3-piperidin-1-ylpropyl)-1,2-oxazol-5-amine;hydrochloride

InChI

InChI=1S/C24H29N3O.ClH/c1-4-11-21(12-5-1)20-27(18-10-17-26-15-8-3-9-16-26)24-19-23(25-28-24)22-13-6-2-7-14-22;/h1-2,4-7,11-14,19H,3,8-10,15-18,20H2;1H

InChI Key

WAQHCSUWLOLSTH-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCCN(CC2=CC=CC=C2)C3=CC(=NO3)C4=CC=CC=C4.Cl

Canonical SMILES

C1CCN(CC1)CCCN(CC2=CC=CC=C2)C3=CC(=NO3)C4=CC=CC=C4.Cl

Other CAS RN

102820-99-5

synonyms

5-(N-benzyl-N(3-piperidinopropyl))amino-3-phenylisoxazole HCl
MLV 208
MLV-208

Origin of Product

United States

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